molecular formula C29H39N5O2 B12388273 1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one

1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one

Cat. No.: B12388273
M. Wt: 489.7 g/mol
InChI Key: WSHVXKCBHNIVJO-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK023 involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions.

Industrial Production Methods

While specific industrial production methods for GSK023 are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GSK023 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

GSK023 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chemical probe to study the BET BD1 domain and its interactions with other molecules.

    Biology: Employed in research to understand the role of the BET BD1 domain in gene regulation and epigenetic modifications.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the BET BD1 domain

Mechanism of Action

GSK023 exerts its effects by selectively binding to the BET BD1 domain, thereby inhibiting its interaction with acetylated histone tails. This disruption of protein-protein interactions leads to changes in gene expression and cellular functions. The molecular targets and pathways involved include the modulation of immuno-inflammatory responses and oncogenic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK023

GSK023 is unique due to its high selectivity for the BET BD1 domain, with a 300-1000-fold selectivity compared to other BET inhibitors. This selectivity allows for more precise studies of the BD1 domain’s role in various biological processes and potential therapeutic applications .

Properties

Molecular Formula

C29H39N5O2

Molecular Weight

489.7 g/mol

IUPAC Name

1,3-dimethyl-5-[1-[[(3S)-1-(1-propan-2-ylpiperidine-4-carbonyl)piperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one

InChI

InChI=1S/C29H39N5O2/c1-20(2)32-14-11-23(12-15-32)29(36)33-13-7-8-22(17-33)18-34-26-10-6-5-9-25(26)30-27(34)24-16-21(3)28(35)31(4)19-24/h5-6,9-10,16,19-20,22-23H,7-8,11-15,17-18H2,1-4H3/t22-/m1/s1

InChI Key

WSHVXKCBHNIVJO-JOCHJYFZSA-N

Isomeric SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2C[C@@H]4CCCN(C4)C(=O)C5CCN(CC5)C(C)C

Canonical SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=CC=CC=C3N2CC4CCCN(C4)C(=O)C5CCN(CC5)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.